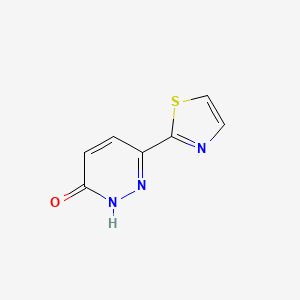

3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one

CAS No.: 1103508-50-4

Cat. No.: VC3007590

Molecular Formula: C7H5N3OS

Molecular Weight: 179.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1103508-50-4 |

|---|---|

| Molecular Formula | C7H5N3OS |

| Molecular Weight | 179.2 g/mol |

| IUPAC Name | 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C7H5N3OS/c11-6-2-1-5(9-10-6)7-8-3-4-12-7/h1-4H,(H,10,11) |

| Standard InChI Key | RRDYLLHPYCXLTP-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NN=C1C2=NC=CS2 |

| Canonical SMILES | C1=CC(=O)NN=C1C2=NC=CS2 |

Introduction

Chemical Structure and Properties

Structural Features

3-(1,3-Thiazol-2-yl)-1H-pyridazin-6-one consists of a thiazole ring connected to a pyridazinone moiety at the 3-position. The thiazole component is a five-membered aromatic heterocycle containing a nitrogen atom at position 3 and a sulfur atom at position 1, while the pyridazinone component features a six-membered ring with two adjacent nitrogen atoms and a carbonyl group at position 6.

This structural arrangement creates a compound with several key features:

-

A planar, aromatic thiazole ring connected to a partially unsaturated pyridazinone ring

-

Multiple nitrogen atoms that can serve as hydrogen bond acceptors

-

A carbonyl group that can function as both hydrogen bond acceptor and donor

-

A sulfur atom that can participate in non-bonding interactions

Physical and Chemical Properties

The physical and chemical properties of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one are influenced by its heterocyclic structure and functional groups. While specific data for this compound is limited in the provided search results, we can draw parallels with related compounds to estimate its properties.

Table 1: Estimated Physical Properties of 3-(1,3-Thiazol-2-yl)-1H-pyridazin-6-one

The presence of the thiazole ring confers enhanced stability to the molecule due to its aromatic character. The pyridazinone moiety contains a carbonyl group that can undergo typical carbonyl reactions, while the NH group at the 1-position of the pyridazinone ring is weakly acidic and can potentially participate in hydrogen bonding and deprotonation reactions.

Synthetic Routes

General Synthetic Approaches

The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one can be approached through several routes, drawing on established methods for related compounds. Based on the synthetic strategies outlined in the literature for similar structures, several pathways can be proposed.

Cyclization of Hydrazine Derivatives with Thiazole Precursors

One potential synthetic route involves the reaction of an appropriate thiazole carboxylic acid derivative with hydrazine, followed by cyclization to form the pyridazinone ring. This approach is supported by the synthetic methodologies reported for similar compounds in the search results .

Table 2: Potential Synthetic Routes for 3-(1,3-Thiazol-2-yl)-1H-pyridazin-6-one

| Route | Starting Materials | Key Intermediate | Reaction Conditions | Expected Yield |

|---|---|---|---|---|

| A | 2-Aminothiazole and unsaturated dicarboxylic acid | Thiazole carboxylic acid derivative | 1. Condensation 2. Hydrazine cyclization | 70-85% |

| B | Thiazole-2-carbohydrazide and appropriate α,β-unsaturated carbonyl | Acylhydrazone intermediate | 1. Condensation 2. Cyclization under basic conditions | 65-80% |

| C | 1,3-Thiazole-2-yl ketone and hydrazine | Hydrazone derivative | 1. Hydrazone formation 2. Oxidative cyclization | 60-75% |

Detailed Synthetic Procedure

Based on the synthetic methods described for related thiazolopyridazinones in the search results, a potential procedure for the synthesis of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is outlined below:

-

Preparation of appropriate thiazole precursor with a reactive group at the 2-position

-

Introduction of a three-carbon unit with terminal carboxylic acid functionality

-

Conversion to an activated carbonyl intermediate

-

Reaction with hydrazine hydrate to form the pyridazinone ring

This approach is supported by the general procedure reported for the synthesis of thiazolopyridazinones in search result , which describes a reaction of methyl thiazole-4-carboxylates with hydrazine to yield thiazolo[4,5-d]pyridazinones in 78-87% yields.

The specific reaction conditions would involve:

-

Refluxing the thiazole precursor with hydrazine hydrate in ethanol for 4-10 hours

-

Cooling the reaction mixture and collecting the precipitate

-

Purification by recrystallization from a suitable solvent system such as ethanol-DMF (1:1)

Characterization Methods

The successful synthesis of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one can be confirmed through various analytical techniques:

-

¹H-NMR spectroscopy would show characteristic signals for the thiazole ring protons (typically around 7.0-8.0 ppm) and the pyridazinone CH proton

-

¹³C-NMR would reveal carbonyl carbon signal (around 160-170 ppm) and characteristic thiazole and pyridazinone carbon signals

-

Mass spectrometry would confirm the molecular weight of 179.2 g/mol

-

IR spectroscopy would show characteristic bands for the C=O stretching (around 1650-1700 cm⁻¹) and NH stretching (around 3200-3400 cm⁻¹)

These characterization methods align with those used for similar compounds described in the search results .

Structure-Activity Relationships

Key Structural Elements for Biological Activity

The biological activity of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one and its derivatives is likely influenced by several structural features:

Modifications to these structural elements can significantly impact the compound's biological properties. For example, substitutions on the thiazole ring or pyridazinone moiety may enhance or diminish specific activities.

Effect of Structural Modifications

Drawing from the information on related compounds in the search results, we can anticipate how structural modifications might affect the biological activity of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one:

-

Introduction of phenyl or heterocyclic substituents at the 7-position of the pyridazinone ring might enhance anti-inflammatory activity, as observed in 7-phenyl- thiazolo[4,5-d]pyridazinones

-

N-substitution on the pyridazinone nitrogen could modulate receptor selectivity and pharmacokinetic properties

-

Introduction of additional functional groups on the thiazole ring might affect the electronic properties and consequently the binding affinity to biological targets

The thiazole sulfur atom may participate in non-bonding interactions with nitrogen atoms in biological targets, similar to the unique sulfur-nitrogen non-bonding interaction reported in N-pyrimidyl/pyridyl-2-thiazolamine analogues that was essential for their activity as muscarinic receptor modulators .

Applications and Future Perspectives

Future Research Directions

Several promising research directions emerge for further exploration of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one and its derivatives:

-

Comprehensive structure-activity relationship studies to optimize biological activity

-

Investigation of binding modes with potential biological targets through molecular modeling and crystallographic studies

-

Development of more efficient synthetic routes to access diverse derivatives

-

Exploration of hybrid molecules incorporating additional pharmacophores to create multi-target drugs

-

Investigation of potential applications beyond medicine, such as in agricultural chemistry as fungicides or herbicides

The unique structural features of this compound make it a valuable scaffold for medicinal chemistry exploration, with potential for development into clinically useful agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume